
1-(3-Ethylpyridin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(3-Ethylpyridin-4-YL)ethanone is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound . For instance, the first paper discusses a compound with a pyrazole moiety and a ketone group, which shares some structural similarities with this compound . The second paper describes a compound with a pyridine and ketone functional groups, which are also present in this compound . The third paper discusses the reactivity of a nitropyridinone compound with hydrazine, which could be relevant for understanding the reactivity of the pyridine moiety in this compound .
Synthesis Analysis
The synthesis of compounds related to this compound involves several steps, including cyclization and substitution reactions. For example, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone involves the reaction of an acetohydrazide with carbon disulfide and potassium hydroxide in ethanol . This suggests that the synthesis of this compound might also involve similar cyclization steps or the use of hydrazine derivatives, as indicated by the transformations of nitropyridinones .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using various spectroscopic techniques. The vibrational spectra and molecular geometry can be computed using density functional theory, as demonstrated in the first paper . The presence of a ketone group and a pyridine ring in the compound would likely result in characteristic IR and NMR signals, similar to those observed for the compounds in the second and third papers .
Chemical Reactions Analysis
The chemical reactivity of compounds with pyridine and ketone groups can be inferred from the papers. For instance, the molecular docking study in the first paper suggests that the carbonyl group and phenyl rings are potential sites for electrophilic attack, while nitrogen atoms are sites for nucleophilic attack . The antimicrobial activity study in the second paper indicates that the cyclization of a hydrazide group into an oxadiazole nucleus enhances antimicrobial activity . This could imply that modifications to the pyridine ring of this compound might also affect its reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from the properties of structurally related compounds. The first paper discusses the nonlinear optical properties and the determination of hyperpolarizabilities, which could be relevant for understanding the optical properties of this compound . The antimicrobial activity and the minimum inhibitory concentration (MIC) values reported in the second paper provide insights into the biological properties that this compound might exhibit . The third paper's discussion on the oxidation of hydrazone derivatives could suggest potential oxidative transformations for this compound .
Scientific Research Applications
Organic Synthesis and Characterization
Hydrazinolysis and Oxidation Reactions : A study by Smolyar (2010) explored the transformations of 3-nitropyridin-4(1H)-one and its derivatives through hydrazinolysis, leading to the formation of various hydrazone compounds. These processes are critical for creating intermediates used in further synthetic applications Smolyar, 2010.
Pharmacological Research
Antimicrobial and Anticancer Studies : Research conducted by Sherekar et al. (2022) on synthesized compounds revealed excellent antimicrobial activities, which could contribute to the development of new therapeutic agents. This demonstrates the potential of ethanone derivatives in combating various microbial infections Sherekar et al., 2022.
Cytotoxicity and Biological Applications : A study by Govindhan et al. (2017) on a synthesized compound evaluated its cytotoxicity and potential for biological applications. This research underscores the importance of ethanone derivatives in developing pharmacologically active molecules Govindhan et al., 2017.
Materials Science and Chemistry
Photoinduced Oxidative Annulation : Zhang et al. (2017) explored the photoinduced oxidative annulation of certain diones, leading to the formation of functionalized ethanones. This process is vital for creating complex molecules with potential applications in materials science Zhang et al., 2017.
Luminescent Properties of Complexes : Research by Xu et al. (2010) on terbium and europium complexes with an amino-alkenone type ligand demonstrated unique luminescent properties. These findings have implications for the development of new materials for optical applications Xu et al., 2010.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(3-Ethylpyridin-4-YL)ethanone are DNA Gyrase and Lumazine Synthase . DNA Gyrase is an enzyme that introduces supercoiling into DNA, which is crucial for DNA replication and transcription. Lumazine Synthase is involved in the biosynthesis of riboflavin (vitamin B2), an essential nutrient for many organisms .
Mode of Action
This compound interacts with its targets by binding to them, thereby inhibiting their function
Biochemical Pathways
The compound’s interaction with DNA Gyrase affects the DNA replication and transcription pathways, potentially leading to the inhibition of bacterial growth . Its interaction with Lumazine Synthase disrupts the riboflavin biosynthesis pathway, which could lead to a deficiency of this essential nutrient in the organism .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets. By inhibiting DNA Gyrase, it can interfere with DNA replication and transcription, potentially leading to cell death . By inhibiting Lumazine Synthase, it can disrupt the biosynthesis of riboflavin, potentially leading to nutrient deficiency .
properties
IUPAC Name |
1-(3-ethylpyridin-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-8-6-10-5-4-9(8)7(2)11/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASXLYSUTRIHGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564800 |
Source


|
| Record name | 1-(3-Ethylpyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37978-19-1 |
Source


|
| Record name | 1-(3-Ethylpyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

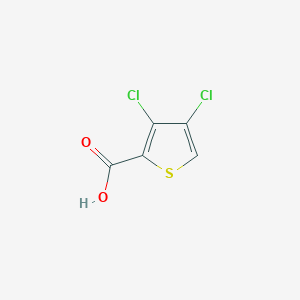



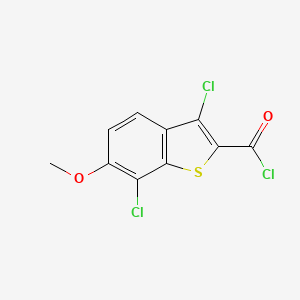
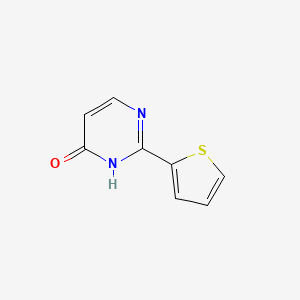

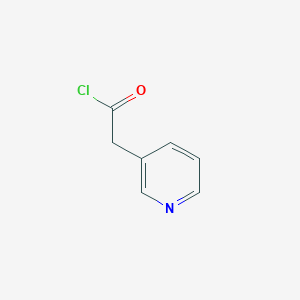
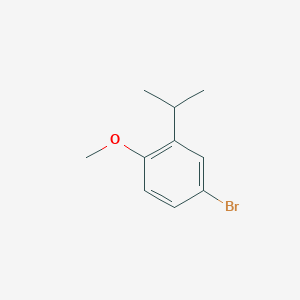
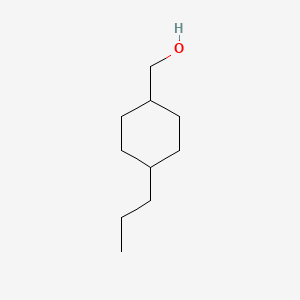
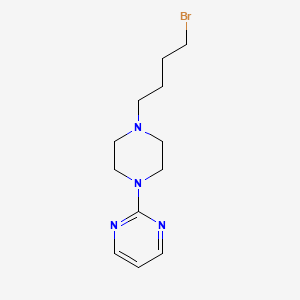
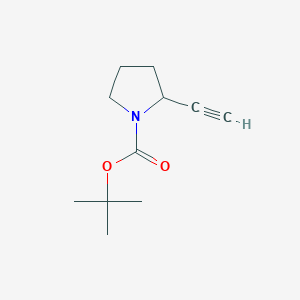
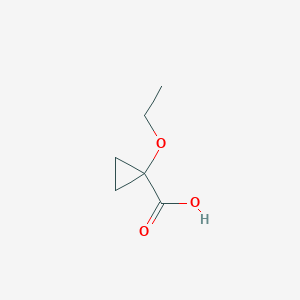
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)